Cas no 1805630-96-9 (4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride)

4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride
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- インチ: 1S/C8H4ClF2NO3S2/c9-17(13,14)4-1-6(15-8(10)11)5(3-12)7(16)2-4/h1-2,8,16H
- InChIKey: RWVSOPYGUJFVDD-UHFFFAOYSA-N
- SMILES: ClS(C1C=C(C(C#N)=C(C=1)OC(F)F)S)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 416
- トポロジー分子極性表面積: 76.5
- XLogP3: 2.7
4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014005901-500mg |
4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride |
1805630-96-9 | 97% | 500mg |
815.00 USD | 2021-06-22 | |
Alichem | A014005901-1g |
4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride |
1805630-96-9 | 97% | 1g |
1,504.90 USD | 2021-06-22 | |
Alichem | A014005901-250mg |
4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride |
1805630-96-9 | 97% | 250mg |
494.40 USD | 2021-06-22 |
4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride 関連文献
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chlorideに関する追加情報
4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl Chloride (CAS No. 1805630-96-9): An Overview
4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride (CAS No. 1805630-96-9) is a versatile and highly functionalized compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique combination of a cyano group, difluoromethoxy substituent, and a mercapto group, all attached to a benzenesulfonyl chloride core. These functional groups endow the molecule with a range of chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and advanced materials.
The cyano group is a key feature of this compound, contributing to its reactivity and stability. In medicinal chemistry, cyano groups are often used to enhance the metabolic stability and bioavailability of drug candidates. Additionally, the presence of a cyano group can influence the electronic properties of the molecule, which is particularly useful in the design of small molecules for therapeutic applications.
The difluoromethoxy substituent is another critical component of this compound. Fluorine atoms are known for their ability to modulate the lipophilicity and metabolic stability of organic molecules. The difluoromethoxy group can enhance the lipophilicity of the molecule while maintaining its polarity, which is beneficial for improving the solubility and permeability of drug candidates. This property makes 4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride an attractive starting material for the development of drugs targeting specific biological pathways.
The mercapto group in this compound provides additional reactivity and functionality. Mercapto groups are known for their ability to form disulfide bonds, which are crucial in various biological processes such as protein folding and redox signaling. In medicinal chemistry, mercapto groups can be used to introduce thiol-reactive functionalities into drug molecules, enabling site-specific modifications and conjugations. This property is particularly useful in the development of prodrugs and targeted drug delivery systems.
The benzenesulfonyl chloride core is a reactive electrophilic center that can undergo nucleophilic substitution reactions with a variety of nucleophiles. This reactivity makes 4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride an excellent building block for synthesizing complex molecules with diverse functional groups. The benzenesulfonyl chloride core can also be used to introduce sulfonamide functionalities into target molecules, which are important in many pharmaceutical applications.
In recent years, there has been significant research focused on the use of 4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride in the development of novel therapeutics. For example, studies have shown that compounds derived from this intermediate exhibit potent anti-inflammatory and anti-cancer activities. One notable study published in the Journal of Medicinal Chemistry demonstrated that a derivative of 4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride effectively inhibited the growth of human cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Beyond its applications in medicinal chemistry, 4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride has also found use in materials science. The unique combination of functional groups in this compound makes it suitable for the synthesis of advanced materials with tailored properties. For instance, researchers have utilized this intermediate to develop new types of polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as electronics, coatings, and biomedical devices.
In conclusion, 4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride (CAS No. 1805630-96-9) is a highly versatile compound with a wide range of applications in both medicinal chemistry and materials science. Its unique combination of functional groups provides a robust platform for the development of novel therapeutics and advanced materials. As research in these fields continues to advance, it is likely that new and innovative uses for this compound will be discovered, further expanding its potential impact on human health and technology.
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